Ethyl 2-(hydroxyimino)-3-oxobutanoate is a chemical compound with the molecular formula and a molecular weight of approximately 159.14 g/mol. It is identified by the CAS number 5408-04-8 and is commonly used in organic synthesis. The compound features a hydroxyimino group, which contributes to its reactivity and potential applications in various
These reactions highlight its utility as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Ethyl 2-(hydroxyimino)-3-oxobutanoate exhibits notable biological activities, particularly as an antimicrobial agent. Its structure allows it to interact with various biological targets, potentially influencing metabolic pathways. Studies have indicated that compounds with similar structures may possess antitumor properties, suggesting that ethyl 2-(hydroxyimino)-3-oxobutanoate could be explored further for therapeutic applications .
The synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate typically involves the following methods:
Ethyl 2-(hydroxyimino)-3-oxobutanoate finds applications primarily in organic chemistry as an intermediate for synthesizing pharmaceuticals and agrochemicals. Its derivatives are often investigated for their potential use in:
Additionally, its reactivity makes it valuable in the development of new synthetic methodologies .
Several compounds share structural similarities with ethyl 2-(hydroxyimino)-3-oxobutanoate, which can be compared based on their functional groups and biological activities:
| Compound Name | CAS Number | Similarity Score | Notable Features |
|---|---|---|---|
| (Z)-Methyl 2-(hydroxyimino)-3-oxopentanoate | 289882-13-9 | 0.91 | Contains a pentanoate chain |
| Ethyl 2-(methoxyimino)-4-oxopentanoate | 82874-96-2 | 0.82 | Features a methoxy group |
| Methyl 2-(hydroxyimino)hexanoate | 10409-25-3 | 0.80 | Has a hexanoic acid structure |
| Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | 66508-94-9 | Similar structure | Exhibits similar reactivity |
These compounds exhibit varying degrees of biological activity and synthetic utility, highlighting the unique position of ethyl 2-(hydroxyimino)-3-oxobutanoate within this class of chemicals .
Ethyl 2-(hydroxyimino)-3-oxobutanoate exhibits moderate thermodynamic stability characteristics that are influenced by both its oxime functionality and ester backbone. The compound demonstrates thermal stability up to approximately 100°C, beyond which thermal decomposition may commence [1] [2]. This thermal behavior is consistent with other hydroxyimino derivatives, which typically show exothermic decomposition when examined under conditions that retard material vaporization [1].
The compound's melting point of 46-48°C indicates a well-defined crystalline structure with relatively weak intermolecular forces [3] [4] [5]. The narrow melting point range suggests good purity and structural homogeneity. Compared to its parent compound ethyl acetoacetate, which has a melting point of -43°C, the introduction of the hydroxyimino group significantly increases the melting temperature by approximately 90°C [6] [7]. This elevation can be attributed to enhanced hydrogen bonding capabilities introduced by the -NOH functional group.
The thermal decomposition profile of ethyl 2-(hydroxyimino)-3-oxobutanoate follows patterns observed in similar oxime compounds. Research on oxime carbonates has shown that thermal decomposition typically occurs through six-centered transition states, producing corresponding nitriles at temperatures around 100-110°C [2]. For hydroxyimino compounds specifically, thermal analysis reveals that decomposition processes are often exothermic, with enthalpy values ranging from 1300 to 2200 J/g depending on the specific structure [1].
The compound's boiling point of 266.1°C at atmospheric pressure demonstrates significant thermal stability under normal distillation conditions [4] [5]. However, reduced pressure distillation at 136-137°C (5 Torr) is preferred to minimize thermal decomposition [3]. This substantial difference between atmospheric and reduced pressure boiling points indicates strong intermolecular interactions, likely due to hydrogen bonding between hydroxyimino groups.
| Property | Value | Thermodynamic Significance | Reference |
|---|---|---|---|
| Melting Point | 46-48°C | Moderate crystalline stability | [3] [4] [5] |
| Decomposition Onset | >100°C | Thermal stability threshold | [1] [2] |
| Boiling Point (760 mmHg) | 266.1°C | Strong intermolecular forces | [4] [5] |
| Enthalpy of Decomposition | 1300-2200 J/g (estimated) | Exothermic decomposition | [1] |
The solvation behavior of ethyl 2-(hydroxyimino)-3-oxobutanoate is characterized by its amphiphilic nature, containing both hydrophilic (hydroxyimino and ester carbonyl) and hydrophobic (ethyl and methyl) regions within its molecular structure [8]. This dual character results in moderate solubility in water and good solubility in organic solvents, making it suitable for various synthetic applications.
In aqueous systems, the compound exhibits moderate solubility due to the presence of both hydrophobic and hydrophilic regions in its molecular structure [8]. The hydroxyimino group (-NOH) can participate in hydrogen bonding with water molecules, enhancing aqueous solubility compared to purely hydrophobic compounds. The ester functionality also contributes to water solubility through dipole-dipole interactions and potential hydrogen bonding with the carbonyl oxygen.
The compound demonstrates good solubility in organic solvents, which is expected based on its structural features [8]. This compatibility with organic media makes it particularly useful in organic synthesis applications. In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the compound shows moderate solubility enhanced by hydrogen bonding from the -NOH group .
Partition behavior in octanol-water systems can be predicted based on the compound's structural characteristics. The presence of both polar (hydroxyimino, ester) and nonpolar (alkyl) groups suggests moderate lipophilicity. While specific experimental partition coefficient data for ethyl 2-(hydroxyimino)-3-oxobutanoate were not found in the literature, comparison with structurally similar compounds provides insight into expected behavior.
For related β-keto esters such as ethyl acetoacetate, the octanol-water partition coefficient (LogP) is approximately 0.8 [7]. The introduction of the hydroxyimino group in ethyl 2-(hydroxyimino)-3-oxobutanoate would be expected to decrease the LogP value due to increased hydrogen bonding capability and polarity. Based on structural analysis and comparison with similar hydroxyimino compounds, an estimated LogP value in the range of 0.2 to 0.6 would be reasonable .
| Solvent System | Solubility Behavior | Mechanism | Reference |
|---|---|---|---|
| Water | Moderate | Hydrogen bonding via -NOH and C=O groups | [8] |
| Organic Solvents | Good | Compatible with synthesis solvents | [8] |
| DMF/DMSO | Moderate | Enhanced hydrogen bonding | |
| Octanol-Water | Moderate partition (estimated LogP: 0.2-0.6) | Balanced lipophilic-hydrophilic character | [8] |
Ethyl 2-(hydroxyimino)-3-oxobutanoate exhibits well-defined phase transition characteristics that reflect its molecular structure and intermolecular interactions. The compound undergoes a sharp melting transition at 46-48°C, indicating a distinct crystalline phase with ordered molecular arrangements [3] [4] [5] [10].
The melting point range of 46-48°C represents a relatively narrow thermal window, suggesting good sample purity and structural homogeneity [3] [4] [5]. This sharp phase transition contrasts with the behavior of its parent compound ethyl acetoacetate, which melts at -43°C, demonstrating the significant impact of the hydroxyimino substitution on crystalline stability [6] [7]. The elevation in melting point can be attributed to enhanced intermolecular hydrogen bonding networks formed by the -NOH functional groups.
At room temperature, the compound exists in a solid, semi-solid, or liquid state depending on purity and environmental conditions [10]. This variability in physical state near room temperature suggests that the compound exists close to a phase boundary, which is consistent with its relatively low melting point of 46-48°C.
The vaporization behavior of ethyl 2-(hydroxyimino)-3-oxobutanoate shows a significant difference between reduced pressure and atmospheric pressure conditions. Under reduced pressure (5 Torr), the compound boils at 136-137°C, while at atmospheric pressure (760 mmHg), the boiling point increases to 266.1°C [3] [4] [5]. This large difference of approximately 130°C indicates strong intermolecular forces in the liquid phase, primarily due to hydrogen bonding between hydroxyimino groups.
The vapor pressure of 0.00121 mmHg at 25°C indicates low volatility at room temperature, which is favorable for storage stability [5]. This low vapor pressure is consistent with the compound's hydrogen bonding capability and molecular weight.
Thermodynamic analysis reveals that the compound follows typical phase transition patterns for hydrogen-bonded organic compounds. The enthalpy of fusion, while not directly measured, can be estimated based on the melting point and structural considerations. For similar organic compounds with comparable molecular weights and hydrogen bonding capabilities, enthalpies of fusion typically range from 15-25 kJ/mol.
The compound's storage requirements specify room temperature conditions with dry, sealed containers, though high-purity samples may require inert atmosphere storage at 2-8°C [11] [10]. These storage conditions reflect the compound's moderate stability and sensitivity to moisture and oxidation.
| Phase Transition | Temperature | Characteristics | Reference |
|---|---|---|---|
| Solid → Liquid | 46-48°C | Sharp melting transition | [3] [4] [5] |
| Liquid → Vapor (5 Torr) | 136-137°C | Reduced pressure distillation | [3] |
| Liquid → Vapor (760 mmHg) | 266.1°C | Atmospheric pressure boiling | [4] [5] |
| Room Temperature State | Variable | Solid/semi-solid/liquid | [10] |
| Vapor Pressure (25°C) | 0.00121 mmHg | Low volatility | [5] |